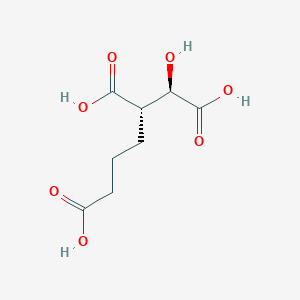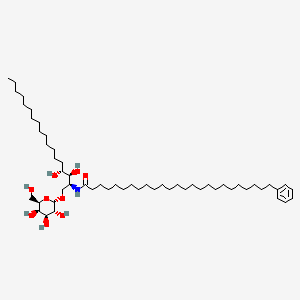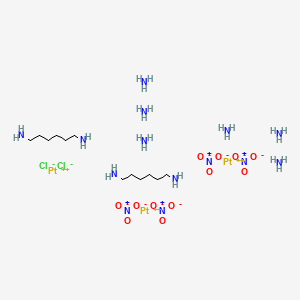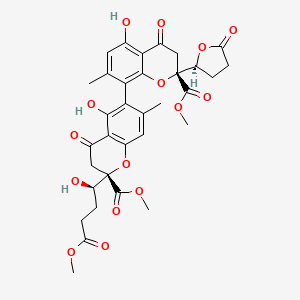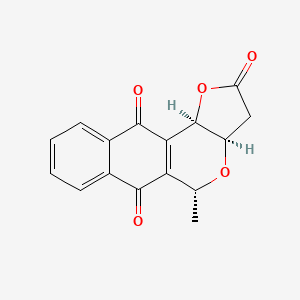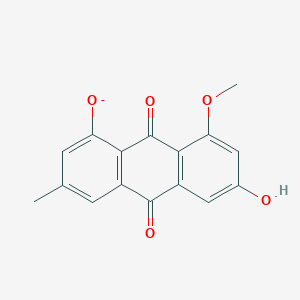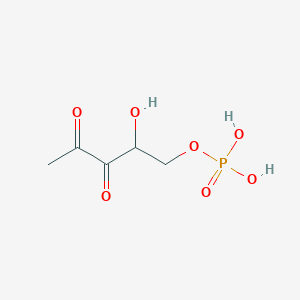
2-Hydroxy-3,4-dioxopentyl dihydrogen phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-hydroxy-3,4-dioxopentyl dihydrogen phosphate is a monoalkyl phosphate.
科学的研究の応用
Stability in Biological Systems
- Trialkyl Phosphates as DNA Model Compounds : Trialkyl phosphates, including variants similar to 2-Hydroxy-3,4-dioxopentyl dihydrogen phosphate, demonstrate high stability in both neutral and strongly alkaline conditions. This stability suggests potential applications in modeling DNA-phosphotriesters and understanding DNA structure and stability (Conrad, Müller, & Eisenbrand, 1986).
Fluorescent Sensing
- Fluorescent Sensors for Dihydrogen Phosphate : Dihydrogen phosphate, closely related to this compound, plays a crucial role in various chemical and biological processes. Fluorescent sensors for detecting H2PO4− are significant for supramolecular chemistry and life sciences, indicating potential applications for similar compounds (Zhang et al., 2014).
Enzymatic Reactions
- Inactivation of Triose Phosphate Isomerase : Compounds like 1-hydroxy-3-iodo-2-propanone phosphate, structurally similar to this compound, can irreversibly inactivate enzymes such as triose phosphate isomerase. This suggests a potential role in studying enzyme mechanisms and developing enzyme inhibitors (Hartman, 1968).
Molecular Biology
- Synthesis in Riboflavin Biosynthesis : Enzymes such as 3,4-dihydroxy-2-butanone 4-phosphate synthase, involved in riboflavin biosynthesis, utilize substrates similar to this compound. Understanding these biochemical pathways can inform research in molecular biology and microbiology (Richter et al., 1992).
Hydrolysis and Reaction Mechanisms
- Hydrolysis Studies : Studies on phosphate esters closely related to this compound can provide insights into their hydrolysis mechanisms, crucial for understanding biochemical reactions and developing synthetic pathways (Tidd, 1971).
特性
分子式 |
C5H9O7P |
|---|---|
分子量 |
212.09 g/mol |
IUPAC名 |
(2-hydroxy-3,4-dioxopentyl) dihydrogen phosphate |
InChI |
InChI=1S/C5H9O7P/c1-3(6)5(8)4(7)2-12-13(9,10)11/h4,7H,2H2,1H3,(H2,9,10,11) |
InChIキー |
DTZHMTDUIGHESZ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C(=O)C(COP(=O)(O)O)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




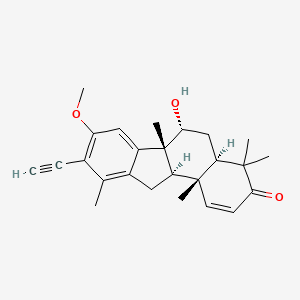

![2-[[1-[(4-Hydroxy-3-propan-2-ylphenyl)methyl]-7-methylindol-4-yl]amino]-2-oxoacetic acid](/img/structure/B1261537.png)
![(2R)-1-[2-[(3-Hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile](/img/structure/B1261540.png)
